Cas no 2228348-37-4 (O-{2-3-chloro-4-(difluoromethoxy)phenylpropan-2-yl}hydroxylamine)

O-{2-3-chloro-4-(difluoromethoxy)phenylpropan-2-yl}hydroxylamine structure
2228348-37-4 structure
商品名:O-{2-3-chloro-4-(difluoromethoxy)phenylpropan-2-yl}hydroxylamine
CAS番号:2228348-37-4
MF:C10H12ClF2NO2
メガワット:251.65758895874
CID:5865949
PubChem ID:165704234

O-{2-3-chloro-4-(difluoromethoxy)phenylpropan-2-yl}hydroxylamine 化学的及び物理的性質

名前と識別子

    • O-{2-3-chloro-4-(difluoromethoxy)phenylpropan-2-yl}hydroxylamine
    • EN300-1970689
    • 2228348-37-4
    • O-{2-[3-chloro-4-(difluoromethoxy)phenyl]propan-2-yl}hydroxylamine
    • インチ: 1S/C10H12ClF2NO2/c1-10(2,16-14)6-3-4-8(7(11)5-6)15-9(12)13/h3-5,9H,14H2,1-2H3
    • InChIKey: XGHLYNCYLSDDAC-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C=CC(=C1)C(C)(C)ON)OC(F)F

計算された属性

  • せいみつぶんしりょう: 251.0524626g/mol
  • どういたいしつりょう: 251.0524626g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 229
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 44.5Ų

O-{2-3-chloro-4-(difluoromethoxy)phenylpropan-2-yl}hydroxylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1970689-1.0g
O-{2-[3-chloro-4-(difluoromethoxy)phenyl]propan-2-yl}hydroxylamine
2228348-37-4
1g
$1172.0 2023-05-31
Enamine
EN300-1970689-0.5g
O-{2-[3-chloro-4-(difluoromethoxy)phenyl]propan-2-yl}hydroxylamine
2228348-37-4
0.5g
$1124.0 2023-09-16
Enamine
EN300-1970689-0.1g
O-{2-[3-chloro-4-(difluoromethoxy)phenyl]propan-2-yl}hydroxylamine
2228348-37-4
0.1g
$1031.0 2023-09-16
Enamine
EN300-1970689-10g
O-{2-[3-chloro-4-(difluoromethoxy)phenyl]propan-2-yl}hydroxylamine
2228348-37-4
10g
$5037.0 2023-09-16
Enamine
EN300-1970689-0.05g
O-{2-[3-chloro-4-(difluoromethoxy)phenyl]propan-2-yl}hydroxylamine
2228348-37-4
0.05g
$983.0 2023-09-16
Enamine
EN300-1970689-0.25g
O-{2-[3-chloro-4-(difluoromethoxy)phenyl]propan-2-yl}hydroxylamine
2228348-37-4
0.25g
$1078.0 2023-09-16
Enamine
EN300-1970689-2.5g
O-{2-[3-chloro-4-(difluoromethoxy)phenyl]propan-2-yl}hydroxylamine
2228348-37-4
2.5g
$2295.0 2023-09-16
Enamine
EN300-1970689-5.0g
O-{2-[3-chloro-4-(difluoromethoxy)phenyl]propan-2-yl}hydroxylamine
2228348-37-4
5g
$3396.0 2023-05-31
Enamine
EN300-1970689-1g
O-{2-[3-chloro-4-(difluoromethoxy)phenyl]propan-2-yl}hydroxylamine
2228348-37-4
1g
$1172.0 2023-09-16
Enamine
EN300-1970689-10.0g
O-{2-[3-chloro-4-(difluoromethoxy)phenyl]propan-2-yl}hydroxylamine
2228348-37-4
10g
$5037.0 2023-05-31

O-{2-3-chloro-4-(difluoromethoxy)phenylpropan-2-yl}hydroxylamine 関連文献

Related Articles

O-{2-3-chloro-4-(difluoromethoxy)phenylpropan-2-yl}hydroxylamineに関する追加情報

Comprehensive Overview of O-{2-3-chloro-4-(difluoromethoxy)phenylpropan-2-yl}hydroxylamine (CAS No. 2228348-37-4)

O-{2-3-chloro-4-(difluoromethoxy)phenylpropan-2-yl}hydroxylamine (CAS No. 2228348-37-4) is a specialized organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceutical and agrochemical research. The compound's intricate name reflects its complex molecular architecture, featuring a chloro and difluoromethoxy substituent on a phenyl ring, which is further linked to a propan-2-yl hydroxylamine moiety. This combination of functional groups makes it a subject of interest for researchers exploring novel bioactive molecules.

In the context of current scientific trends, O-{2-3-chloro-4-(difluoromethoxy)phenylpropan-2-yl}hydroxylamine aligns with the growing demand for fluorinated compounds in drug discovery. Fluorination is a key strategy in modern medicinal chemistry, as it often enhances metabolic stability, bioavailability, and binding affinity. The presence of the difluoromethoxy group in this compound suggests potential applications in the development of central nervous system (CNS) therapeutics or anti-inflammatory agents, areas where fluorinated compounds have shown remarkable success.

The compound's CAS No. 2228348-37-4 serves as a unique identifier in chemical databases, enabling researchers to access critical data such as synthetic protocols, spectroscopic characteristics, and safety profiles. Recent searches in scientific literature and patent databases reveal a surge in inquiries related to hydroxylamine derivatives and their role in nitrogen-containing heterocycles, underscoring the relevance of this compound in contemporary organic synthesis. Its structural features also make it a candidate for studying radical reactions and nitrogen-centered intermediates, topics that are frequently explored in mechanistic chemistry.

From an industrial perspective, O-{2-3-chloro-4-(difluoromethoxy)phenylpropan-2-yl}hydroxylamine may find utility in the synthesis of advanced intermediates for crop protection chemicals. The chloro and difluoromethoxy substituents are common motifs in agrochemicals, known for their ability to modulate the physicochemical properties of active ingredients. This has led to increased interest from agrochemical companies seeking to develop next-generation pesticides or herbicides with improved environmental profiles.

In the realm of analytical chemistry, characterizing CAS No. 2228348-37-4 presents intriguing challenges and opportunities. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are essential for verifying its structure and purity. The compound's hydroxylamine functionality also makes it amenable to derivatization strategies, which are often employed to enhance detectability in liquid chromatography-mass spectrometry (LC-MS) analyses. These analytical considerations are particularly relevant given the current emphasis on quality control in pharmaceutical manufacturing.

As sustainability becomes a central concern in chemical research, the synthetic routes to O-{2-3-chloro-4-(difluoromethoxy)phenylpropan-2-yl}hydroxylamine are being scrutinized for their green chemistry potential. Researchers are exploring catalytic methods and atom-economical transformations to access this molecule, aligning with the broader shift toward environmentally benign synthesis. This focus resonates with the increasing number of searches for eco-friendly chemical processes and sustainable pharmaceuticals in academic and industrial circles.

The compound's stability under various conditions is another area of active investigation. Questions about its storage requirements, shelf life, and compatibility with common solvents frequently appear in technical forums, reflecting practical concerns among laboratory chemists. Understanding these aspects is crucial for ensuring reproducible results in both research and potential scale-up scenarios.

In conclusion, O-{2-3-chloro-4-(difluoromethoxy)phenylpropan-2-yl}hydroxylamine (CAS No. 2228348-37-4) represents a fascinating case study at the intersection of structure, function, and application in modern chemistry. Its multifaceted nature touches upon several hot topics in the field, from fluorine chemistry to sustainable synthesis, making it a compound worthy of continued exploration. As research progresses, we can anticipate new insights into its properties and potential uses across diverse sectors of the chemical sciences.

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